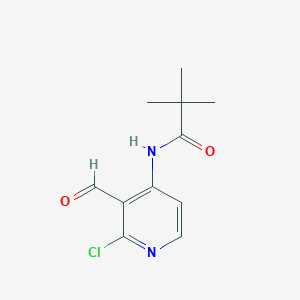

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

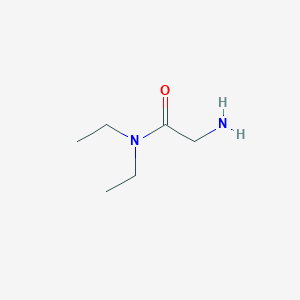

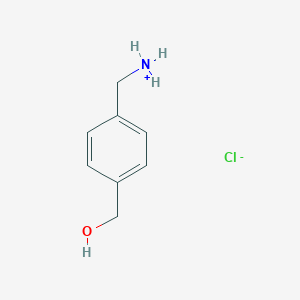

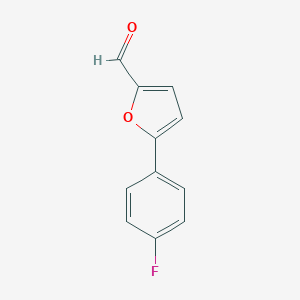

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH, also known as H-beta,beta-Dimethylcysteine (H-beta,beta-DMCS), is a derivative of the amino acid cysteine. It is a synthetic compound that is used in a variety of scientific research applications. H-beta,beta-DMCS has a number of unique properties, including its ability to form stable complexes with metal ions, its high solubility in water, and its ability to act as a reducing agent. In addition, H-beta,beta-DMCS has a number of biochemical and physiological effects, and its use in laboratory experiments has a number of advantages and limitations.

Applications De Recherche Scientifique

Microscopic Properties and Hydration Layers

The hydration properties of cyclodextrin (CD) and its substituted forms, including methoxy (OCH₃) substitutions influencing water properties inside the cavities and surrounding hydration layers of these molecules, have been investigated. Molecular dynamics simulations on beta-cyclodextrin (BCD) and its methyl-substituted forms, such as dimethyl beta-cyclodextrin (DIMEB), have revealed that water motions in the hydration layers or cavities are slower compared to pure bulk water. The confinement effect inside the cavity increases with the substitution of the OH groups of the BCD molecule, suggesting a significant impact on the microscopic dynamics of water and their degree of confinement within the cavities of these molecules (Jana & Bandyopadhyay, 2009).

Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry

A sensitive and accurate method for determining polybrominated diphenyl ethers (PBDEs) in soil has been developed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). Novel fibers, including permethylated-beta-cyclodextrin/hydroxyl-termination silicone oil (PM-beta-CD/OH-TSO) fibers prepared by sol-gel technology, were used in SPME procedures. These novel fibers showcased desirable operational stability and extraction ability due to the sol-gel coating technique and the hydrophobic doughnut-shaped cavity of PM-beta-CD (Zhou et al., 2007).

Hydrogen Abstraction and Computational Studies

Computational studies have investigated the electronic structures, energetics of reactants, products, transition states, and association complexes involved in the reaction of dimethyl ether (DME) and dimethyl sulfide (DMS) with OH radicals. The study provided insights into the hydrogen-abstraction process and its impact on the microscopic level, including rate constants and reaction pathways at different temperatures (El‐Nahas et al., 2005).

Protective Role of Hydrogen Sulfide in Cellular Models

Research on hydrogen sulfide (H2S) has revealed its protective role against oxidative stress caused by various agents in neuronal cells. The cytoprotection of H2S against cytotoxicity and apoptosis induced by specific toxins in PC12 cells, a rat cell line derived from pheochromocytoma cells, has been studied. The findings highlighted the significance of H2S in preventing the loss of mitochondrial membrane potential (MMP) and attenuating the increase in intracellular reactive oxygen species (ROS) (Yin et al., 2009).

Propriétés

IUPAC Name |

(2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOPBNWZZMNQAD-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)N)SCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)

![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)